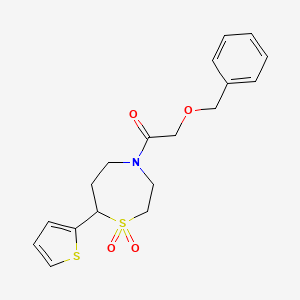

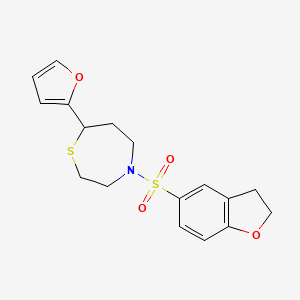

2-(Benzyloxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzyloxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazepane derivative that has been synthesized using a variety of methods, and it has been found to exhibit interesting biochemical and physiological effects. In

Applications De Recherche Scientifique

Antiproliferative Activity Against Cancer Cells

A study investigated the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs towards laryngeal cancer cells. These compounds showed selectivity towards cancer cells, enhancing antioxidant enzyme activity and reducing ROS production. The treatment led to apoptosis stimulation through the BAX/BCL-2 ratio increase and caspase cascade activation. This suggests potential applications in chemotherapy, especially in combination with other drugs to enhance drug bioavailability and effectiveness against cancer cells (Haridevamuthu et al., 2023).

Structural Characterization and Synthesis

Research on the synthesis and characterization of isomeric benzo[1,4]oxazines and benzothiazolines has been conducted, indicating the broad interest in sulfur-containing heterocycles for their potential pharmaceutical applications and their relevance in understanding complex chemical reactions and structures (Santes et al., 1999).

Alkylation Reactions

A study focused on the alkylation of 2-sulfanylbenzoxazole without solvent and bases, demonstrating the potential for developing new synthetic routes that are more efficient and environmentally friendly. The research outlines a domino process leading to bis(benzoxazol-2-yl)disulfonium derivatives, indicating the significance of sulfur-containing compounds in synthetic chemistry (Shagun et al., 2018).

Benzylation of Alcohols

Another study explored the benzylation of alcohols using a stable, neutral organic salt, which converts alcohols into benzyl ethers upon warming. This research could have implications for the development of novel organic synthesis techniques and the preparation of compounds with potential pharmaceutical uses (Poon & Dudley, 2006).

Propriétés

IUPAC Name |

1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-phenylmethoxyethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S2/c20-18(14-23-13-15-5-2-1-3-6-15)19-9-8-17(16-7-4-11-24-16)25(21,22)12-10-19/h1-7,11,17H,8-10,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWCJXHHKZXIPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)COCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B2414511.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2414515.png)

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2414517.png)

![N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2414520.png)

![3,4-difluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2414521.png)